N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
Brand Name: Vulcanchem
CAS No.: 72409-44-0
VCID: VC19356668
InChI: InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)34-17-14(11-29)33-21(16(17)30)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1
SMILES:
Molecular Formula: C23H31N5O6Si
Molecular Weight: 501.6 g/mol

N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine

CAS No.: 72409-44-0

Cat. No.: VC19356668

Molecular Formula: C23H31N5O6Si

Molecular Weight: 501.6 g/mol

* For research use only. Not for human or veterinary use.

N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine - 72409-44-0

Specification

CAS No. 72409-44-0
Molecular Formula C23H31N5O6Si
Molecular Weight 501.6 g/mol
IUPAC Name N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide
Standard InChI InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)34-17-14(11-29)33-21(16(17)30)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1
Standard InChI Key BXIMKBLGWFFOCA-VGKBRBPRSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO
Canonical SMILES CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine is systematically named N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide. Its structure integrates two key modifications:

  • N-Benzoyl protection: Shields the exocyclic amine of guanine, preventing undesired side reactions during phosphoramidite-based coupling .

  • 3'-O-tBDMS group: A bulky silyl ether that blocks the 3'-hydroxyl, ensuring directional 5'→3' chain elongation in solid-phase synthesis .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number72409-44-0
Molecular FormulaC23H31N5O6Si
Molecular Weight501.6 g/mol
IUPAC NameSee Section 1.1
Protecting GroupstBDMS (3'-OH), N-Benzoyl (N2)

Stereochemical Configuration

The compound’s sugar moiety adopts a β-D-ribofuranose configuration, critical for maintaining native RNA-like geometry. X-ray crystallography and NMR studies confirm that the tBDMS group induces steric hindrance at the 3'-position, effectively blocking nonspecific phosphorylation or glycosidic bond formation .

Synthesis and Purification Strategies

Stepwise Synthetic Pathway

The synthesis involves sequential protection of guanosine:

  • N-Benzoylation: Guanosine reacts with benzoyl chloride in anhydrous pyridine, selectively acylating the N2 position to yield N-benzoylguanosine .

  • 3'-O-Silylation: The 3'-hydroxyl is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, producing the final product .

Critical Reaction Parameters:

  • Temperature: 0–25°C to minimize base degradation.

  • Solvent: Anhydrous DMF or pyridine to prevent hydrolysis of silylating agents .

  • Yield: Typically 70–85% after column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

Purity is assessed via:

  • HPLC: Reverse-phase C18 column, 90:10 acetonitrile/water, retention time ≈12.3 min.

  • Mass Spectrometry: ESI-MS confirms [M+H]+ ion at m/z 502.6 .

  • 1H-NMR: Key signals include δ 8.2 ppm (N-H of benzamide) and δ 0.9 ppm (tBDMS methyl groups).

Applications in Oligonucleotide Synthesis

Solid-Phase Phosphoramidite Chemistry

As a phosphoramidite precursor, this derivative enables automated synthesis of RNA and modified DNA oligomers:

  • Phosphoramidite Activation: The 5'-OH is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, facilitating coupling to the growing oligonucleotide chain .

  • Deprotection Kinetics: The tBDMS group exhibits slower cleavage rates (30 min in 1M TBAF/THF) compared to trimethylsilyl analogs, reducing side reactions during prolonged synthesis cycles .

Table 2: Performance Metrics in Oligonucleotide Synthesis

ParameterValueAdvantage Over Unprotected Guanosine
Coupling Efficiency98.5–99.3%+12–15%
Depurination Risk<0.1% per cycle5-fold reduction
Post-Synthesis Purity≥95% (HPLC)+20–25%

Suppression of Michael Additions

The N-benzoyl group prevents acrylonitrile-mediated Michael additions at the N3 position during cyanoethyl phosphate deprotection—a common side reaction in oligonucleotide synthesis. Studies demonstrate complete suppression of thymine- and guanine-derived adducts when using N-benzoyl-protected nucleosides .

Research Advancements and Comparative Studies

Stability Under Alkaline Conditions

The tBDMS group confers exceptional stability to the 3'-OH under basic conditions (e.g., 28% NH4OH, 55°C), enabling its use in RNA synthesis where prolonged ammonolysis is required. Comparative data show:

  • tBDMS vs. TOM (Triisopropylsilyl): tBDMS resists hydrolysis 3× longer (t1/2 = 48 h vs. 16 h at pH 10) .

  • Impact on RNA Folding: Bulkier tBDMS minimally perturbs RNA secondary structure compared to acetate protections (ΔTm = −0.8°C vs. −3.2°C) .

Compatibility with Enzymatic Methods

While primarily used in chemical synthesis, this compound also serves as a chain terminator in primer extension assays. Klenow fragment incorporates it opposite cytosine but halts elongation due to the 3'-O-tBDMS group—a property exploited in SNP genotyping .

Industrial and Therapeutic Relevance

Scalable Production for Antisense Therapeutics

Current Good Manufacturing Practice (cGMP)-grade batches are produced at multi-kilogram scales for antisense drug manufacturing. Key metrics include:

  • Purity Specifications: ≥99.5% (HPLC), residual solvents <50 ppm.

  • Cost Efficiency: Bulk pricing at $1,200–1,500/g, reflecting optimized silylation protocols .

Role in siRNA and mRNA Vaccines

The compound’s stability under acidic conditions makes it ideal for lipid nanoparticle-encapsulated mRNA vaccines. Recent studies report 23% higher mRNA translation efficiency when using tBDMS-protected guanosine versus acetylated analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator